molecular formula C9H14O3 B2633673 2-(5-Cyclopropyloxolan-2-yl)acetic acid CAS No. 2138217-61-3

2-(5-Cyclopropyloxolan-2-yl)acetic acid

Cat. No.: B2633673
CAS No.: 2138217-61-3
M. Wt: 170.208
InChI Key: QKINABTWHHGBCW-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyloxolan-2-yl)acetic acid is an organic compound with the molecular formula C9H14O3. It is a mixture of diastereomers and has a molecular weight of 170.21 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an oxolane ring, which is further connected to an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyloxolan-2-yl)acetic acid involves several steps. One common method includes the reaction of chloroacetic acid with cyclopropyl oxolane under controlled conditions. The reaction is typically carried out in a round-bottomed flask with water as the solvent. The solution is warmed to around 50°C and neutralized with anhydrous sodium carbonate . This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyloxolan-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Cyclopropyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Furanacetic acid: Similar in structure but contains a furan ring instead of an oxolane ring.

    Cyclopropylacetic acid: Contains a cyclopropyl group but lacks the oxolane ring.

Uniqueness

2-(5-Cyclopropyloxolan-2-yl)acetic acid is unique due to the presence of both a cyclopropyl group and an oxolane ring, which impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-cyclopropyloxolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKINABTWHHGBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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